REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=1.[OH:14][CH:15]([CH3:19])[C:16](=[O:18])[CH3:17].N1C=CC=CC=1.CCN=C=NCCCN(C)C.Cl.Cl>CN(C)C1C=CN=CC=1.CN(C=O)C>[CH3:19][CH:15]([O:14][C:8](=[O:9])[C:7]1[CH:6]=[CH:5][C:4]([C:3]([O:2][CH3:1])=[O:13])=[CH:12][CH:11]=1)[C:16](=[O:18])[CH3:17] |f:3.4|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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COC(C1=CC=C(C(=O)O)C=C1)=O
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Name
|
|
Quantity
|
0.531 g
|
Type
|
reactant
|
Smiles
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OC(C(C)=O)C
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CCN=C=NCCCN(C)C.Cl
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Name
|
|
Quantity
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1.27 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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The reaction mixture was poured into ice cold water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (100 mL×2)
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Type
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WASH
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Details
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The combined organic layers were washed with water (50 mL×2) and with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)=O)OC(C1=CC=C(C(=O)OC)C=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |